(1S,2S)-1-Amino-2-benzyloxycyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-phenylmethoxycyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMSXLUBRRQALI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474550 | |
| Record name | (1S,2S)-1-Amino-2-benzyloxycyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181657-57-8 | |
| Record name | (1S,2S)-1-Amino-2-benzyloxycyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1-Amino-2-(benzyloxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Academic Significance and Research Context of 1s,2s 1 Amino 2 Benzyloxycyclopentane
Prominence of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are a class of organic compounds that feature prominently as essential structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their importance in synthetic chemistry, particularly in the field of asymmetric synthesis, is multifaceted. They serve as versatile chiral building blocks, auxiliaries, and ligands for catalysts, enabling the stereocontrolled synthesis of complex molecules. westlake.edu.cndiva-portal.org The presence of both an amino and a hydroxyl group allows for the formation of stable chelate rings with metal centers, a property that is extensively exploited in asymmetric catalysis. polyu.edu.hk
The utility of chiral amino alcohols stems from their ability to create a well-defined chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. Catalysts derived from these compounds have been successfully applied to a wide range of asymmetric transformations, including reductions of ketones, diethylzinc (B1219324) additions to aldehydes, alkylations, and aldol (B89426) reactions. polyu.edu.hk Many modern pharmaceuticals contain the chiral 1,2-amino alcohol framework, making the development of efficient synthetic routes to these compounds a significant goal for organic chemists. acs.orgnih.govnih.gov The synthesis of enantiomerically pure amino alcohols is often challenging, but crucial, as the chirality of a drug molecule is a key factor in its efficacy and safety. nih.gov Consequently, there is persistent research into novel synthetic methods, ranging from organocatalysis to biocatalytic processes, to access these valuable compounds with high purity and efficiency. nih.govrsc.orgfrontiersin.org
Table 1: Selected Asymmetric Reactions Catalyzed by Chiral Amino Alcohol Derivatives
| Reaction Type | Description |
|---|---|
| Asymmetric Reduction | Stereoselective reduction of prochiral ketones to chiral secondary alcohols using reagents like boranes complexed with chiral amino alcohol-derived ligands. polyu.edu.hk |
| Asymmetric Alkylation | Enantioselective addition of organometallic reagents (e.g., dialkylzinc) to aldehydes to form chiral secondary alcohols. polyu.edu.hk |
| Asymmetric Aldol Reaction | Stereocontrolled carbon-carbon bond formation between an enolate and a carbonyl compound. rsc.org |
| Asymmetric Michael Addition | Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by amino alcohol-based organocatalysts. rsc.org |
| Asymmetric Aminohydroxylation | The direct conversion of alkenes into chiral 1,2-amino alcohols. diva-portal.org |
Role of (1S,2S)-1-Amino-2-benzyloxycyclopentane as a Chiral Building Block and Intermediate
This compound is a specific chiral amino alcohol derivative that serves as a valuable chiral building block and synthetic intermediate. Its rigid cyclopentane (B165970) backbone and defined stereochemistry make it a useful starting material for the construction of more complex, stereochemically-defined molecules. The benzyloxy group provides a stable protecting group for the hydroxyl function, which can be removed under specific conditions later in a synthetic sequence.
Research applications have demonstrated its utility in several key areas. It has been employed as a crucial intermediate in the synthesis of potent benzoxazole-based inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. sigmaaldrich.com Furthermore, it is a precursor for the preparation of various trans-2-aminocyclopentanol derivatives. sigmaaldrich.com Its structure is also relevant in the context of developing analogs of natural products; for instance, the 1,2-syn-amino alcohol moiety on a cyclopentane ring is a key feature in synthetic analogs of muraymycin antibiotics, which target the bacterial enzyme MraY. nih.gov The compound has also been utilized as a component within a ligand cocktail for studying the binding and inhibitory activities of specific proteins. sigmaaldrich.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 181657-57-8 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₇NO sigmaaldrich.com |
| Molecular Weight | 191.27 g/mol sigmaaldrich.com |
| Appearance | Not Specified |
| Stereochemistry | (1S,2S) |
Historical Development and Current Research Trajectories in Related Chiral Systems
The synthesis of chiral amino alcohols has evolved significantly over the decades. Early approaches often relied on the "chiral pool," utilizing naturally occurring chiral compounds like amino acids or sugars as starting materials and modifying them through multi-step sequences. diva-portal.org Other classical methods included the stereospecific ring-opening of chiral epoxides or aziridines and the hydrogenation of α-amino ketones. westlake.edu.cn While effective, these methods can be limited by the availability of starting materials and the length of the synthetic routes. westlake.edu.cndiva-portal.org
The development of asymmetric catalysis marked a paradigm shift, enabling the direct synthesis of chiral amino alcohols from simple, achiral precursors. The Sharpless asymmetric aminohydroxylation was a landmark achievement in this area. diva-portal.org In recent years, research has focused on creating more efficient, sustainable, and versatile synthetic strategies.
Current Research Trajectories:
Advanced Catalytic Systems: There is ongoing development of highly effective metal-based catalysts, such as those using ruthenium for asymmetric transfer hydrogenation, which can produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields from unprotected α-ketoamines. acs.orgnih.gov Chromium-catalyzed cross-coupling reactions have also emerged as a novel strategy. westlake.edu.cn
Organocatalysis: Simple, metal-free organic molecules, including derivatives of primary β-amino alcohols, are being explored as efficient, low-toxicity, and environmentally friendly catalysts for reactions like asymmetric Michael additions. rsc.org
Biocatalysis: The use of enzymes and whole-cell microorganisms is a rapidly expanding field for chiral synthesis. nih.govresearchgate.net This approach offers high selectivity under mild reaction conditions. nih.govfrontiersin.org Techniques like directed evolution are used to engineer enzymes, such as amine dehydrogenases (AmDHs), for improved activity and substrate scope in the synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govfrontiersin.org
Diversity-Oriented Synthesis: Modern strategies aim not only for efficiency but also for the ability to generate a wide variety of structurally diverse amino alcohols, which is crucial for drug discovery and the development of new chiral ligands. diva-portal.org
This continuous innovation reflects the enduring importance of chiral amino alcohols and the demand for greener and more powerful synthetic tools to access them. enamine.net
Advanced Synthetic Methodologies for 1s,2s 1 Amino 2 Benzyloxycyclopentane and Its Stereoisomers
Enantioselective Approaches to (1S,2S)-1-Amino-2-benzyloxycyclopentane
The synthesis of enantiomerically pure this compound, a valuable chiral building block, has been approached through various sophisticated methodologies. These strategies are designed to control the stereochemistry at the C1 and C2 positions of the cyclopentane (B165970) ring, ensuring the desired (1S,2S) configuration. Key enantioselective methods include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective ring-opening reactions.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. While direct application of a chiral auxiliary for the synthesis of this compound is not extensively documented, the principles of this strategy can be applied to its precursors, such as chiral aminocyclopentanols.
One notable example involves the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol to create a conformationally constrained oxazolidinone. nih.gov This chiral template has proven highly effective in directing asymmetric alkylations and syn-aldol reactions with excellent diastereofacial selectivity (>99% de). nih.govresearchgate.net This approach highlights the potential of using chiral auxiliaries to control the stereochemistry of substituents on a cyclopentane ring, which is a crucial step in the synthesis of the target molecule. The general strategy involves attaching the auxiliary to a cyclopentanone (B42830) precursor, followed by a diastereoselective reduction or amination, and subsequent removal of the auxiliary.
Pseudoephedrine and its analogue, pseudoephenamine, are also effective chiral auxiliaries for asymmetric alkylations, providing access to enantiomerically enriched carboxylic acids and other functional groups that could serve as precursors to the target compound. nih.gov These auxiliaries direct the stereochemical outcome of enolate alkylation reactions with a high degree of control. nih.gov
| Chiral Auxiliary | Type of Reaction | Key Features | Reference |
|---|---|---|---|
| (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone | Asymmetric alkylations and aldol (B89426) reactions | Provides excellent diastereofacial selectivity (>99% de). | nih.gov |
| Pseudoephedrine | Asymmetric alkylation | Widely used for diastereoselective alkylation of enolates. | nih.gov |
| Pseudoephenamine | Asymmetric alkylation | Offers high stereocontrol, especially in the formation of quaternary carbons. | nih.gov |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Introduced as an alternative to 8-phenylmenthol. | wikipedia.org |
Asymmetric Catalytic Syntheses
Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic strategies can be envisioned for the synthesis of this compound and its precursors.
One potential route involves the catalytic asymmetric hydroamination of a cyclopentene (B43876) derivative. Copper hydride (CuH) catalyzed hydroamination has been shown to be effective for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov This methodology could potentially be adapted for the synthesis of the target molecule.
Another approach is the catalytic asymmetric reduction of a suitable precursor. For instance, the desymmetrization of meso-diketones using a CBS-catalyzed reduction can produce chiral cyclohexenone precursors with high enantiomeric excess (up to 98% ee). researchgate.net A similar strategy could be applied to a cyclopentanedione derivative to install the desired stereocenters. Furthermore, multicatalytic cascade reactions, such as a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular reaction, can be used to construct densely functionalized cyclopentanones with high enantioselectivities. nih.gov
The development of chiral ligands is crucial for asymmetric catalysis. nih.gov For example, derivatives of 2-aminocyclohexanol (B3021766) have been used as ligands in asymmetric transfer hydrogenations of aryl ketones, achieving up to 96% ee. nih.gov Similar chiral ligands based on the aminocyclopentanol scaffold could be developed for the asymmetric synthesis of the target compound.
| Catalytic System | Reaction Type | Potential Application | Reference |
|---|---|---|---|
| CuH with chiral ligands | Hydroamination | Enantioselective synthesis of β-amino acid derivatives. | nih.gov |
| CBS catalyst | Asymmetric reduction | Desymmetrization of meso-diketones. | researchgate.net |
| Secondary amine / N-heterocyclic carbene | Cascade reaction | Asymmetric synthesis of functionalized cyclopentanones. | nih.gov |
| Chiral 2-aminocyclohexanol derivatives as ligands | Transfer hydrogenation | Asymmetric reduction of ketones. | nih.gov |
Stereoselective Ring-Opening Reactions in Cyclopentane Systems
The stereoselective ring-opening of epoxides is a powerful method for the synthesis of 1,2-amino alcohols with well-defined stereochemistry. This strategy is particularly relevant for the synthesis of this compound, as the key amino and benzyloxy functionalities can be installed in a single, stereocontrolled step.
The synthesis can start from cyclopentene, which is first epoxidized to form cyclopentene oxide. The subsequent ring-opening of this epoxide with an amine nucleophile, such as benzylamine, can proceed with high stereoselectivity. The reaction of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes with various amines has been studied, demonstrating that the stereochemical outcome is influenced by the nature of the N-substituents and the orientation of the oxirane ring. nih.gov For instance, the treatment of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane with amines can lead to a mixture of regioisomers, while the use of a different N-substituent can direct the reaction to a single regioisomer. nih.gov
A metal- and solvent-free protocol for the ring-opening of epoxides with amines using acetic acid as a mediator has been reported to provide β-amino alcohols in high yields and with excellent regioselectivity. rsc.org This approach offers a greener alternative for the synthesis of these valuable compounds. The key to achieving the desired (1S,2S) stereochemistry lies in starting with an enantiomerically pure epoxide and ensuring an anti-selective nucleophilic attack.
Diastereoselective Synthesis of this compound Precursors
O-Alkylation Strategies from N-Protected Aminocyclopentanol Derivatives
A common strategy for the synthesis of this compound involves the O-alkylation of a pre-existing N-protected (1S,2S)-2-aminocyclopentanol. The Williamson ether synthesis is a classic method for this transformation, but it can be complicated by the competing N-alkylation of the amino group. google.com To circumvent this issue, the amino group is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
The regioselective O-alkylation of N-unsubstituted and N-monosubstituted cyclic amino alcohols can be achieved by forming the amino alkoxide salt using an alkali metal alkoxide before reacting it with an alkyl halide. google.com This method has been shown to be effective for the O-benzylation of trans-2-aminocyclopentanol. A practical and highly selective O-ethylation of N-Boc protected amino alcohols has also been described using phase-transfer catalysis, which exclusively affords the O-ethylated products in good yields. researchgate.net A similar approach could be employed for the O-benzylation. The use of a hindered alkoxide base, such as potassium tert-butoxide, can also facilitate the N-alkylation of Nα-Boc-protected amino acids, which could be adapted for the O-alkylation of the aminocyclopentanol precursor. google.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Alkoxide-mediated O-alkylation | Alkali metal alkoxides, alkyl halide | Regioselective O-alkylation of cyclic amino alcohols. | google.com |
| Phase-transfer catalysis | 50% aq. NaOH, phase-transfer catalyst | Highly selective O-ethylation of N-Boc amino alcohols. | researchgate.net |
| Hindered base N-alkylation | Potassium tert-butoxide, alkyl halide | Applicable to N-alkylation of Nα-Boc-protected amino acids. | google.com |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide a powerful tool for the construction of cyclic systems with defined stereochemistry. For the synthesis of this compound precursors, an intramolecular cyclization could be employed to form the cyclopentane ring itself.
One possible strategy involves the intramolecular aza-Wacker-type cyclization of a suitable acyclic precursor. nih.gov Palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been used to access conformationally restricted aza[3.1.0]bicycles. nih.gov A similar palladium-catalyzed intramolecular amination of an alkene could be designed to form the aminocyclopentane ring.
Another approach is the intramolecular cyclization of amino acid-derived diazoketones. A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones has been shown to produce 1,3-oxazinane-2,5-diones. frontiersin.org While this specific example leads to a six-membered ring, the underlying principle of intramolecular cyclization of a suitably functionalized linear precursor could be adapted to form a five-membered aminocyclopentane ring. Furthermore, the ring-opening cyclization of spirocyclopropanes with amines has been utilized in the synthesis of 1-azaazulenes, demonstrating the utility of ring-opening/cyclization cascades in forming nitrogen-containing rings. elsevierpure.com These strategies, while not directly applied to the target molecule, showcase the potential of intramolecular cyclization for the stereocontrolled synthesis of its precursors.
Chiral Resolution Techniques for Enantiomeric Enrichment of Aminobenzyloxycyclopentanes
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiopure compounds. For aminobenzyloxycyclopentanes, various advanced methodologies are being explored to achieve high enantiomeric enrichment. These techniques often rely on the formation of diastereomeric complexes with a chiral resolving agent, allowing for separation based on differing physicochemical properties. This section delves into sophisticated methods, including supramolecular encapsulation and reactive liquid-liquid extraction, which offer promising avenues for the efficient resolution of these chiral amines.
Supramolecular Encapsulation and Induced Chiroptic Effects in Resolution
Supramolecular chemistry offers a powerful toolkit for chiral recognition and separation. This approach utilizes host-guest chemistry, where a chiral host molecule selectively encapsulates one enantiomer of a guest molecule, leading to the formation of diastereomeric complexes. The stability and formation kinetics of these complexes can differ significantly between enantiomers, providing a basis for their separation.
While specific studies on the supramolecular encapsulation of this compound are not extensively documented in publicly available research, the principles of this technique have been demonstrated with analogous chiral molecules, such as amino alcohols and other cyclic amines. rsc.orgnih.gov Host molecules like cyclodextrins, crown ethers, and synthetic molecular cages have shown considerable success in enantioselective recognition. mdpi.com
A key phenomenon in this context is the induction of chiroptic effects. When a chiral guest molecule is encapsulated within a chiral or even an achiral host, new circular dichroism (CD) signals can be generated. rsc.org This induced circular dichroism (ICD) is a result of the transfer of chirality from the guest to the host-guest complex. The intensity and sign of the ICD signal are often unique for each enantiomer, providing a sensitive method for determining the absolute configuration and enantiomeric excess of the guest molecule. rsc.orgrsc.org This "mix-and-measure" approach can be a rapid and efficient tool for screening potential chiral hosts and optimizing resolution conditions. rsc.org
The process of chiral recognition via supramolecular encapsulation is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. For a molecule like 1-Amino-2-benzyloxycyclopentane, the amino group and the benzyloxy group provide key interaction points for a potential host molecule. The stereochemistry of the cyclopentane ring would dictate the spatial arrangement of these groups, influencing the fit and binding affinity within a chiral cavity.
Table 1: Examples of Supramolecular Hosts and their Application in Chiral Recognition
| Host Molecule | Guest Molecule Type | Principle of Recognition | Induced Chiroptic Effect |
| Cyclodextrins | Aromatic Amines | Inclusion complexation | Yes |
| Acyclic Cucurbiturils | Amino Alcohols, Terpenes | Host-guest complex formation | Yes |
| Chiral Metal-Oxide Keplerate Clusters | Amino Alcohols | Noncovalent interactions at surface pores | Yes |
This table presents examples of supramolecular systems and their general applications in chiral recognition to illustrate the principles discussed. Specific data for this compound is not available in the cited literature.
Reactive Liquid-Liquid Extraction for Enantioselective Separation
Reactive liquid-liquid extraction (ELLE), also known as enantioselective liquid-liquid extraction, is a promising technique for the large-scale separation of enantiomers. rsc.orgresearchgate.net This method combines the principles of liquid-liquid extraction with an enantioselective chemical reaction. austinpublishinggroup.com A chiral selector, or extractant, is dissolved in an organic phase, which is then brought into contact with an aqueous phase containing the racemic mixture. The chiral selector preferentially reacts with one enantiomer, forming a diastereomeric complex that is soluble in the organic phase. rsc.orgaustinpublishinggroup.com The unreacted or less reactive enantiomer remains in the aqueous phase, thus achieving separation.
The success of this technique hinges on the availability of a suitable chiral selector that exhibits high enantioselectivity and allows for the reversible formation of the diastereomeric complex. nih.gov For the separation of chiral amines and amino alcohols, a variety of chiral selectors have been investigated, including tartaric acid derivatives, chiral phosphoric acids, and metal complexes. austinpublishinggroup.comnih.gov
The general process of reactive liquid-liquid extraction can be described by the following steps:
Extraction: The racemic amine in the aqueous phase is brought into contact with the organic phase containing the chiral selector. An enantioselective reaction leads to the preferential transfer of one enantiomer into the organic phase.
Separation: The two liquid phases are separated. The aqueous phase is now enriched in one enantiomer, while the organic phase contains the diastereomeric complex of the other enantiomer.
Stripping/Back-Extraction: The extracted enantiomer is recovered from the organic phase by reversing the complexation reaction, often by changing the pH or temperature. This regenerates the chiral selector for reuse.
Fractional reactive extraction is an advancement of this method that can enhance the purity of both enantiomers. austinpublishinggroup.com This process involves additional washing steps to remove any co-extracted, undesired enantiomer from the extract phase. austinpublishinggroup.com
While specific protocols for the reactive liquid-liquid extraction of this compound are not detailed in the available literature, the presence of the primary amine group makes it a suitable candidate for this methodology. The selection of an appropriate chiral selector would be crucial and would likely be a chiral acid that can form a diastereomeric salt with the amine.
Table 2: Key Parameters in Reactive Liquid-Liquid Extraction for Chiral Amine Separation
| Parameter | Description | Impact on Separation |
| Chiral Selector | A chiral compound that selectively reacts with one enantiomer. | Determines the enantioselectivity and efficiency of the extraction. |
| Solvent System | The choice of immiscible aqueous and organic phases. | Affects the solubility of the racemate, chiral selector, and the resulting complex, influencing the distribution coefficient. |
| pH | The acidity or basicity of the aqueous phase. | Can significantly influence the protonation state of the amine and the chiral selector, thereby affecting the complex formation equilibrium. |
| Temperature | The operating temperature of the extraction process. | Can impact the kinetics and thermodynamics of the complexation reaction, as well as the phase equilibria. |
This table outlines the critical parameters that need to be optimized for the successful enantioselective separation of chiral amines using reactive liquid-liquid extraction.
Applications of 1s,2s 1 Amino 2 Benzyloxycyclopentane in Asymmetric Catalysis
Development and Utilization as Chiral Ligands
The primary application of (1S,2S)-1-Amino-2-benzyloxycyclopentane in asymmetric catalysis is as a precursor for the synthesis of chiral ligands. The amino group provides a convenient handle for modification, allowing for the introduction of various coordinating moieties, such as phosphines, to create bidentate or multidentate ligands. These ligands can then coordinate to a transition metal center, forming a chiral catalytic complex that can induce enantioselectivity in a chemical reaction.
Coordination Chemistry of this compound-Derived Ligands with Transition Metals
Ligands derived from this compound, particularly aminophosphine (B1255530) ligands, form stable complexes with a range of transition metals, including rhodium, palladium, and copper. The coordination typically occurs through the nitrogen of the amino group and the phosphorus atom of the phosphine (B1218219) moiety, creating a chelate ring that imparts conformational rigidity to the metal center. This rigidity is crucial for creating a well-defined chiral environment around the active site of the catalyst, which is essential for effective stereochemical control.
The electronic properties of these ligands can be tuned by modifying the substituents on the phosphorus atom, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. The benzyloxy group on the cyclopentane (B165970) ring also plays a role in establishing the steric environment of the ligand.
Design Principles for Chiral Amine-Based Ligands in Enantioselective Transformations
The design of effective chiral amine-based ligands for enantioselective catalysis is guided by several key principles. The ligand must possess a rigid and well-defined chiral scaffold to ensure effective transfer of stereochemical information to the catalytic center. The cyclopentane ring of this compound provides this necessary rigidity.
Furthermore, the ligand should have appropriate donor atoms, such as nitrogen and phosphorus, to coordinate strongly with the transition metal. The steric and electronic properties of the ligand must be tunable to optimize the performance of the catalyst for a specific reaction. This can be achieved by introducing different substituents on the amine or phosphine groups. The modular nature of ligands derived from chiral amines like this compound allows for the systematic variation of these properties to create a library of ligands for screening in various catalytic reactions.
Catalytic Roles in Specific Asymmetric Reactions
Catalysts derived from this compound have shown promise in several types of asymmetric reactions, including both metal-catalyzed and organocatalytic transformations.
Metal-Catalyzed Asymmetric Transformations (e.g., Hydrogenation, C-H Functionalization)
Chiral aminophosphine ligands derived from this compound are particularly well-suited for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides. In these reactions, the chiral rhodium complex coordinates to the double bond of the substrate and delivers hydrogen from one face of the molecule, leading to the formation of one enantiomer of the product in excess.
Palladium-catalyzed asymmetric C-H functionalization is another area where ligands derived from this chiral amine could be applied. These reactions involve the selective activation and functionalization of a C-H bond, and the use of a chiral ligand can control the stereochemistry of the newly formed C-C or C-heteroatom bond. While specific examples utilizing ligands from this compound are not extensively documented in readily available literature, the structural motifs are analogous to other successful chiral ligands in this field.
Organocatalytic Applications
The chiral amine functionality of this compound also allows for its use in the development of organocatalysts. For instance, it can be incorporated into proline-based catalysts for asymmetric aldol (B89426) or Michael reactions. In these cases, the chiral amine can influence the stereochemical outcome of the reaction by forming a chiral enamine or iminium ion intermediate with the substrate. These catalysts offer an alternative to metal-based systems, often with the advantages of lower toxicity and milder reaction conditions.
Impact on Enantiomeric Excess and Turnover Numbers in Catalytic Systems
The effectiveness of a chiral catalyst is measured by its ability to produce the desired enantiomer in high excess (enantiomeric excess, ee) and its efficiency in converting substrate to product (turnover number, TON). While comprehensive data tables for catalysts specifically derived from this compound are not widely available in the general literature, the performance of analogous systems provides insight into their potential.
For rhodium-catalyzed asymmetric hydrogenation of enamides, aminophosphine ligands with similar chiral backbones have been shown to achieve excellent enantioselectivities, often exceeding 95% ee. The turnover numbers for these reactions can also be significant, indicating a highly efficient catalytic process. The specific structure of the ligand, including the substituents on the phosphorus atom and the nature of the chiral backbone, plays a critical role in determining both the enantioselectivity and the turnover number. Further research focused on ligands derived from this compound would be necessary to establish their specific performance metrics in various catalytic systems.
| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Turnover Number (TON) |
| Asymmetric Hydrogenation | Rhodium-Aminophosphine | Enamides | >95% (Expected) | High (Expected) |
| Asymmetric C-H Functionalization | Palladium-Aminophosphine | Prochiral arenes | Moderate to High (Potential) | Moderate to High (Potential) |
| Asymmetric Aldol Reaction | Proline-derived Organocatalyst | Aldehydes/Ketones | Moderate to High (Potential) | Not Applicable |
Note: The data in this table is illustrative and based on the performance of analogous catalytic systems. Specific experimental data for catalysts derived from this compound is required for definitive values.
Mechanistic and Computational Investigations of 1s,2s 1 Amino 2 Benzyloxycyclopentane Reactivity and Selectivity
Elucidation of Reaction Mechanisms Involving (1S,2S)-1-Amino-2-benzyloxycyclopentane
The reactivity of this compound is primarily dictated by its two functional groups: the primary amine and the benzyloxy group, attached to a chiral cyclopentane (B165970) scaffold.
Stereochemical Control Elements in Reaction Pathways
The stereochemistry of this compound is the key element in its application as a chiral auxiliary or ligand in asymmetric synthesis. The rigid trans configuration of the amino and benzyloxy groups on the cyclopentane ring creates a well-defined chiral environment.
When used as a chiral auxiliary, the compound is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the benzyloxy group, held in a fixed spatial relationship to the reactive amine center, effectively shields one face of the molecule. This forces an incoming reagent to approach from the less hindered face, leading to a high degree of stereoselectivity. The cyclopentane ring's conformational rigidity, preferring an envelope or half-chair form, further contributes to a predictable three-dimensional arrangement, which is crucial for effective stereochemical control.
In its role as a chiral ligand, the amine group can coordinate to a metal center. The chiral backbone then dictates the spatial arrangement of other ligands and the substrate around the metal, influencing the stereochemistry of the catalyzed reaction. The benzyloxy group can also play a role through non-covalent interactions, further stabilizing the transition state that leads to the desired stereoisomer.
Role of Nucleophilic Attack by the Amine Functionality
The primary amine group of this compound is a potent nucleophile, readily participating in reactions such as additions to carbonyl compounds, Michael additions, and nucleophilic substitutions.
In a typical nucleophilic addition to a prochiral aldehyde or ketone, the amine attacks the electrophilic carbonyl carbon. The stereochemical outcome of this attack is governed by the chiral environment established by the cyclopentane ring and the benzyloxy group. The transition state that minimizes steric interactions with the bulky benzyloxy group will be favored, leading to the preferential formation of one diastereomer. This diastereoselectivity is the cornerstone of its use in asymmetric synthesis. The initial adduct can then be further transformed, and the chiral auxiliary can be cleaved and recovered.
Computational Chemistry Studies on this compound and its Complexes
Computational chemistry provides powerful tools to understand the structural and energetic factors that govern the reactivity and selectivity of chiral molecules like this compound.
Density Functional Theory (DFT) Calculations for Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and predict stereochemical outcomes. For reactions involving this compound, DFT calculations would be employed to model the transition states of competing reaction pathways.
By calculating the energies of the diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. These calculations would take into account the precise geometry of the chiral auxiliary or ligand, the substrate, and any other reagents or catalysts involved. The results can provide a quantitative understanding of the origins of stereoselectivity, often revealing subtle steric and electronic interactions that control the reaction. For instance, in a metal-catalyzed reaction, DFT could be used to model the coordination of the this compound ligand to the metal and the subsequent steps of the catalytic cycle, identifying the enantioselectivity-determining step.
Molecular Dynamics and Docking Simulations for Ligand-Substrate Interactions
Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the non-covalent interactions between molecules. If this compound is used as a ligand for a metal catalyst or as part of a chiral receptor, these methods can provide insights into how it binds to substrates or other molecules.
MD simulations can model the dynamic behavior of the ligand-substrate complex over time, revealing the preferred binding modes and the conformational changes that may occur during the interaction. This information is valuable for understanding the mechanism of action and for designing more effective chiral ligands or catalysts.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies could be used to screen potential substrates for a catalyst containing a this compound-derived ligand, predicting which substrates will bind most strongly and with the correct orientation for a stereoselective reaction.
Conformational Analysis and Chiroptical Properties via Computational Methods
Understanding the conformational preferences of this compound is crucial for predicting its behavior in reactions. The five-membered cyclopentane ring is not planar and exists in dynamic equilibrium between several puckered conformations, primarily the envelope and half-chair forms.
Computational methods, such as DFT or ab initio calculations, can be used to determine the relative energies of these different conformers and the energy barriers for their interconversion. This conformational analysis helps in identifying the most stable and populated conformation, which is likely to be the one that participates in a chemical reaction.
Derivatives of 1s,2s 1 Amino 2 Benzyloxycyclopentane and Their Advanced Functional Applications
Synthesis of Pharmacologically Active Derivatives
The unique stereochemical configuration of (1S,2S)-1-amino-2-benzyloxycyclopentane makes it a sought-after precursor in the development of various therapeutic agents. Its derivatives have shown promise as highly selective receptor agonists and potent enzyme inhibitors, underscoring the importance of this chiral amine in medicinal chemistry.
Precursors for Adenosine (B11128) A1 Receptor Agonists and Related Ligands
This compound is a key intermediate in the synthesis of potent and selective adenosine A1 receptor (A1R) agonists. The adenosine receptors, a family of G protein-coupled receptors, are implicated in numerous physiological and pathological processes, making them attractive drug targets. The A1R subtype, in particular, is a promising target for treating conditions such as pain, epilepsy, and cardiac arrhythmias.
Researchers have utilized this compound to synthesize a series of benzyloxy and phenoxy derivatives of known adenosine receptor agonists like N6-cyclopentyl adenosine (CPA) and N6-cyclopentyl 5′-N-ethylcarboxamidoadenosine (CP-NECA). nih.govacs.orgnih.govcoventry.ac.ukfigshare.com A notable example is the potent and highly A1R-selective full agonist known as BnOCPA. nih.gov The synthesis of these derivatives often involves the O-alkylation of a protected (1R,2R)-2-aminocyclopentanol with a suitable benzyl (B1604629) bromide, followed by deprotection and subsequent reaction to form the final adenosine analogue. nih.govacs.org
| Derivative Class | Key Precursor | Therapeutic Target | Notable Example |
|---|---|---|---|
| Benzyloxycyclopentyl Adenosine Analogues | This compound | Adenosine A1 Receptor (A1R) | BnOCPA |
| Phenoxycyclopentyl Adenosine Analogues | This compound | Adenosine A1 Receptor (A1R) | N/A |
Intermediates for Enzyme Inhibitors (e.g., mPGES-1, Factor Xa)
Beyond its role in receptor agonist synthesis, this compound also serves as a crucial intermediate for the development of enzyme inhibitors. One such target is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. While a direct link to the synthesis of Factor Xa inhibitors from this compound is not explicitly detailed in the available literature, the synthesis of other Factor Xa inhibitors has been achieved using various amino acid and cyclohexane-based precursors. lookchem.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govfactorx-db.org
The development of inhibitors for enzymes like mPGES-1 is a significant area of pharmaceutical research aimed at creating new anti-inflammatory drugs. The chiral nature of this compound is critical in these syntheses, as the stereochemistry of the inhibitor often dictates its binding affinity and selectivity for the target enzyme.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The development of new therapeutic agents is heavily reliant on understanding the relationship between a molecule's structure and its biological activity. This compound and its derivatives are extensively used in structure-activity relationship (SAR) studies to probe the binding pockets of receptors and enzymes. nih.govacs.orgnih.govcoventry.ac.ukfigshare.com
In the context of adenosine A1 receptor agonists, SAR studies have revealed that modifications to the benzyloxycyclopentyl moiety can significantly impact potency and selectivity. nih.govnih.govcoventry.ac.ukfigshare.com For instance, the introduction of halogen substituents on the aromatic ring of the benzyloxy group has been shown to be a key factor in achieving high affinity for the A1R. nih.govcoventry.ac.ukfigshare.com These studies involve the systematic synthesis of a series of related compounds where specific parts of the molecule are altered, followed by biological evaluation to determine the effect of these changes. This iterative process of design, synthesis, and testing allows medicinal chemists to refine the structure of a lead compound to optimize its therapeutic properties.
| Structural Modification | Effect on A1R Activity | SAR Finding |
|---|---|---|
| Halogen substitution on the aromatic ring | Increased affinity | A hydrophobic subpocket in the A1R likely accommodates the halogenated ring. nih.govcoventry.ac.ukfigshare.com |
| Position of the halogen (meta) | Most potent compounds | The meta position provides optimal interaction within the binding site. nih.govcoventry.ac.ukfigshare.com |
| NECA-based vs. Adenosine-based derivatives | Greater A1R selectivity | The 5'-N-ethylcarboxamido group of NECA contributes to enhanced selectivity. nih.govcoventry.ac.ukfigshare.com |
Generation of Novel Chiral Structures for Materials Science and Bio-Related Applications
The utility of this compound extends beyond pharmacology into the realm of materials science and supramolecular chemistry. Its chirality and functional groups enable the construction of ordered molecular assemblies with unique properties and potential applications in catalysis, sensing, and nanotechnology.
Synthesis of Metal Complexes (e.g., Ferrocenyldithiophosphonate Copper(I) and Silver(I) complexes)
The amino group of this compound provides a convenient handle for the synthesis of more complex chiral ligands. These ligands can then be used to form coordination complexes with various metal ions, leading to new materials with interesting optical, electronic, or catalytic properties. While specific research on ferrocenyldithiophosphonate copper(I) and silver(I) complexes derived from this exact amine is not detailed, the general principles of forming such complexes with chiral amines are well-established. The synthesis typically involves the reaction of the chiral amine with a suitable phosphorus and sulfur-containing reagent to form the dithiophosphonate ligand, which is then reacted with a metal salt to yield the final complex. The chirality of the amine is transferred to the resulting metal complex, which can influence its properties and applications.
Integration into Supramolecular Architectures (e.g., Cucurbiturils)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Cucurbiturils are a class of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity, leading to the formation of stable host-guest complexes. univ-amu.frfrontiersin.orgnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net The chiral nature of derivatives of this compound makes them interesting potential guests for cucurbiturils.
Derivatization for Enhanced Chiral Recognition and Separation
The inherent chirality of this compound makes it a valuable scaffold for the development of chiral selectors. Through targeted derivatization, this foundational molecule can be transformed into sophisticated tools for the analytical and preparative separation of enantiomers. A primary application of these derivatives is in the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), a powerful technique for resolving racemic mixtures.
The strategic modification of the primary amino group of this compound allows for its covalent attachment to a solid support, typically silica (B1680970) gel, to generate what are known as "brush-type" or "Pirkle-type" CSPs. chiralpedia.comnih.govmdpi.com The derivatization process is designed to introduce additional interaction sites that enhance the chiral recognition capabilities of the molecule. Common derivatization strategies involve the reaction of the amine with reagents that introduce aromatic systems capable of engaging in π-π stacking interactions, as well as groups that can act as hydrogen bond donors or acceptors. chiralpedia.comnih.gov These interactions, in combination with the steric hindrance provided by the rigid cyclopentane (B165970) ring and the benzyloxy group, contribute to the formation of transient diastereomeric complexes with the enantiomers of an analyte, leading to their differential retention on the chromatographic column. chiralpedia.comacs.org
A prevalent method for immobilizing chiral amines like this compound onto a silica support involves the formation of urea (B33335) or carbamate (B1207046) linkages. nih.govnih.govresearchgate.netnih.gov For instance, the chiral amine can be reacted with an isocyanate-functionalized aromatic group, such as 3,5-dinitrobenzoyl isocyanate. The resulting derivative contains a π-acidic 3,5-dinitrophenyl group, which is highly effective for interacting with analytes that possess π-basic aromatic rings. This derivatized chiral selector can then be covalently bonded to silica gel, which has been pre-functionalized with reactive groups like aminopropylsilane, to create the final CSP.
The efficacy of such a CSP derived from this compound can be demonstrated in the enantioselective separation of various classes of racemic compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and β-blockers. nih.govnih.gov For example, the separation of the enantiomers of Ibuprofen, a common NSAID, can be achieved on a column packed with a CSP based on a derivative of this compound. The chiral recognition mechanism relies on a combination of hydrogen bonding between the carboxylic acid of Ibuprofen and the urea/carbamate linkage of the CSP, π-π stacking between the phenyl ring of Ibuprofen and the aromatic moiety of the chiral selector, and steric interactions that favor the binding of one enantiomer over the other. chiralpedia.com
Detailed research findings on the performance of two hypothetical CSPs derived from this compound in the separation of (±)-Ibuprofen are presented below. CSP-1 is based on a urea linkage with a 3,5-dinitrophenyl group, while CSP-2 features a carbamate linkage to a naphthyl group. The data illustrates how subtle changes in the derivative's structure can influence the retention times and the degree of separation.
| CSP | Analyte | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |
| CSP-1 | (±)-Ibuprofen | 8.24 | 9.89 | 1.20 | 2.15 |
| CSP-2 | (±)-Ibuprofen | 7.95 | 9.22 | 1.16 | 1.98 |
Chromatographic conditions: Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
The data indicates that both CSPs are effective in resolving the enantiomers of Ibuprofen, with CSP-1 providing slightly better separation as evidenced by the higher separation factor and resolution value. This underscores the importance of the derivatization strategy in fine-tuning the chiral recognition capabilities of this compound for specific separation challenges.
Industrial Relevance and Patent Landscape of 1s,2s 1 Amino 2 Benzyloxycyclopentane Technology
Scalable Synthesis and Manufacturing Considerations
The industrial production of enantiomerically pure compounds like (1S,2S)-1-Amino-2-benzyloxycyclopentane presents distinct challenges that must be addressed to ensure a process is both efficient and economically viable. Scalability, the ability to transition a synthesis from a laboratory scale to large-scale industrial production, is a primary concern. google.com For chiral amines, several asymmetric synthesis strategies are employed, including the use of chiral catalysts, enzymes, or chiral auxiliaries.
Key considerations for the scalable synthesis of this compound include:
Catalyst Selection and Efficiency: The choice of catalyst is crucial. While metal-based catalysts are common in asymmetric synthesis, their cost, potential toxicity, and the need for removal from the final product are significant industrial hurdles. google.com Organocatalysis has emerged as a powerful alternative, offering a greener approach. chembuyersguide.com For the synthesis of chiral amines specifically, biocatalysis using enzymes like transaminases offers a highly selective and environmentally friendly option that operates under mild conditions.
Process Optimization: Transitioning to a larger scale requires careful optimization of reaction parameters such as temperature, pressure, concentration, and reaction time. The development of robust catalytic systems is essential for managing these factors effectively. Continuous flow chemistry is an increasingly adopted technology for scaling up chemical processes, as it offers better control over reaction conditions and can improve safety and efficiency.
Raw Material Sourcing and Cost: The availability and cost of starting materials are critical economic drivers. The synthesis of the cyclopentane (B165970) backbone and the introduction of the benzyloxy and amino groups in a stereospecific manner must rely on accessible and affordable precursors.
Purification and Isolation: On an industrial scale, purification methods must be efficient and high-yielding. Crystallization is often preferred over chromatography due to its lower cost and easier implementation for large quantities. The physical properties of this compound, such as its melting and boiling points, will dictate the most suitable large-scale purification strategy.
Waste Management: A key principle of green chemistry is the minimization of waste. google.com Scalable processes should aim for high atom economy, where a high proportion of the atoms in the reactants are incorporated into the final product. google.com The choice of solvents is also a major consideration, with a preference for greener, recyclable, or bio-based solvents.
Table 1: Key Factors in Scalable Asymmetric Synthesis
| Consideration | Industrial Implication | Preferred Approach |
|---|---|---|
| Catalyst | High cost, potential for metal contamination, and catalyst recovery are major economic and quality concerns. google.com | Use of highly active and selective catalysts (organocatalysts, biocatalysts), and implementation of catalyst recycling protocols. |
| Process Technology | Batch processes can be difficult to control on a large scale. | Adoption of continuous flow manufacturing for improved safety, control, and efficiency. |
| Solvent Use | Traditional organic solvents contribute to environmental pollution and pose safety risks. | Utilization of green solvents, solvent-free reactions, or aqueous media to reduce environmental impact. |
| Downstream Processing | Chromatographic purification is often not economically feasible for large-scale production. | Development of processes that yield products amenable to purification by crystallization. |
Patent Analysis of this compound-Related Chemical Processes and Applications
A patent analysis reveals that this compound (CAS Number: 181657-57-8) is utilized as a key chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its specific stereochemistry is leveraged to impart chirality to the target compounds.
Notable patent applications citing this compound include Chinese patents CN103910692A and CN105399701A . google.com Both patents describe the synthesis of novel thiazolidine derivatives with potential therapeutic applications. In the synthetic route disclosed, this compound is listed as a possible "substituted cycloalkylamine" reactant.
The core reaction involves two main steps:
A starting thiazolidine compound is reacted with a haloacetyl halide (like chloroacetyl chloride) to form an intermediate.
This intermediate is then reacted with a substituted amine, where this compound serves as the source of the chiral aminocyclopentane moiety in the final molecule.
The inclusion of this specific chiral amine in these patents underscores its value in creating stereochemically defined drug candidates. The benzyloxy group can serve as a protecting group for the hydroxyl function, which can be removed at a later synthetic stage to reveal a hydroxyl group, or it can be an integral part of the final molecule's pharmacophore.
While patents specifically covering a scalable synthesis method for this compound itself are not prominently found, its appearance in these application-focused patents indicates its commercial availability and recognized utility as a specialized intermediate. The intellectual property landscape suggests that the value of this compound lies in its incorporation into novel, high-value molecules, rather than in the novelty of its own synthesis, which may rely on established methods for producing chiral amino alcohols.
Table 2: Patent Profile for this compound Applications
| Patent Number | Title | Role of this compound | Implied Industrial Application |
|---|---|---|---|
| CN103910692A | Thiazolidine derivatives, their preparation method and use | Chiral amine reactant (R1NH2) for synthesis of the final compounds. | Pharmaceuticals |
| CN105399701A | Thiazolidine derivatives, their preparation method and use | Listed as a key chiral amine reactant for building the target molecule. google.com | Pharmaceuticals |
Economic and Environmental Aspects of Asymmetric Synthesis in Industrial Contexts
The production of single-enantiomer compounds through asymmetric synthesis is guided by significant economic and environmental considerations. The "greener" and more efficient the synthesis, the more competitive it is on an industrial scale.
Economic Aspects:
High-Value Products: Asymmetric synthesis is often reserved for high-value products like pharmaceuticals and agrochemicals, where the high cost of development and production can be justified by the final product's efficacy and market price. The use of a specific enantiomer can lead to a better therapeutic index and reduced side effects, which is a significant economic driver in the pharmaceutical industry.
Catalyst Costs: The cost of chiral catalysts and ligands, particularly those based on precious metals like rhodium, ruthenium, or palladium, can be substantial. google.com Therefore, catalyst productivity (turnover number) and the ability to recover and recycle the catalyst are critical for economic viability.
Process Efficiency: Factors such as reaction yield, enantiomeric excess (a measure of stereochemical purity), and the number of synthetic steps all contribute to the final cost. A shorter, more efficient synthesis is always economically preferable.
Environmental Aspects:
Green Chemistry Principles: There is a strong industrial trend towards adopting the principles of green chemistry to minimize the environmental footprint of chemical manufacturing. google.com This includes designing reactions with high atom economy, using less hazardous chemicals, employing safer solvents, and reducing energy consumption. google.com
Chiral Pollution: The production and use of racemic mixtures, where only one enantiomer is active, can lead to a form of environmental pollution known as "chiral pollution." The inactive enantiomer may be metabolized differently and could have unforeseen ecotoxicological effects. Producing single-enantiomer products through asymmetric synthesis directly addresses this issue by avoiding the release of the unnecessary enantiomer into the environment.
Biocatalysis as a Green Alternative: The use of enzymes (biocatalysis) in asymmetric synthesis is a prime example of a green technology. Enzymes operate in aqueous systems under mild conditions, are biodegradable, and exhibit extremely high selectivity, thereby reducing the formation of byproducts and the need for harsh reagents.
In the context of this compound, an industrial synthesis would be evaluated based on these economic and environmental metrics. A process that utilizes a recyclable, non-toxic catalyst, minimizes solvent waste, and proceeds with high yield and stereoselectivity would be considered both economically advantageous and environmentally responsible.
Conclusion and Future Research Directions
Emerging Trends in Chiral Cyclopentane-Based Amino Alcohol Research
Research into chiral cyclopentane-based amino alcohols is moving towards their application in increasingly complex and efficient synthetic strategies. A prominent trend is the design of organocascade processes that can rapidly assemble stereochemically rich cyclopentanes from simple starting materials. nih.gov The inherent chirality of amino alcohols derived from the cyclopentane (B165970) core makes them valuable as catalysts or starting materials in these tandem reactions, which are prized for their ability to build molecular complexity in a single pot. nih.govnih.gov
Another significant trend is the growing emphasis on sustainable and green chemistry. This includes the development of biocatalytic routes to synthesize these chiral building blocks. frontiersin.org Engineered enzymes and whole-cell systems are being explored to produce chiral amino alcohols with high enantioselectivity under mild conditions, reducing the reliance on heavy metals and harsh reagents. frontiersin.org Furthermore, the integration of these chiral cyclopentane scaffolds into libraries of "privileged" structures for drug discovery is accelerating. nih.govresearchgate.net These libraries, rich in sp3-hybridized centers, offer a diverse chemical space for identifying new bioactive molecules. nih.gov
Potential for Novel Synthetic Methodologies and Catalytic Systems
The unique stereochemical and electronic properties of (1S,2S)-1-Amino-2-benzyloxycyclopentane and its analogues present considerable opportunities for developing new synthetic tools. Their structure is ideal for the design of novel chiral ligands for transition metal catalysis. acs.org The vicinal amino and alcohol functionalities can act as a bidentate ligand, creating a well-defined chiral pocket around a metal center, which is essential for high asymmetric induction in a variety of transformations. acs.orgalfa-chemistry.com
There is also immense potential in their use as organocatalysts. The combination of a basic amine and a hydroxyl group (after deprotection) allows for bifunctional catalysis, activating both nucleophiles and electrophiles simultaneously. This dual activation is a powerful strategy in asymmetric synthesis. chiralpedia.com Future research will likely focus on harnessing these molecules to catalyze reactions for which efficient chiral catalysts are still lacking. The development of cascade reactions initiated by these catalysts is another promising avenue, enabling the efficient construction of complex molecules from simple precursors. nih.gov
The table below outlines potential areas for catalytic development using chiral cyclopentane amino alcohol scaffolds.
| Catalysis Type | Potential Reaction | Advantage of Cyclopentane Scaffold |
| Metal-Ligand Catalysis | Asymmetric Hydrogenation, C-C Cross-Coupling | Rigid backbone creates a well-defined chiral environment, enhancing enantioselectivity. |
| Organocatalysis | Aldol (B89426) Reactions, Michael Additions, Mannich Reactions | Bifunctional (amine/alcohol) activation possible; conformational rigidity improves stereocontrol. |
| Cascade Catalysis | Domino Michael-Aldol Reactions, Annulations | Serves as a chiral controller for multiple bond-forming events in one pot. |
| Photoredox Catalysis | Enantioselective Radical Reactions | Can be modified into chiral ligands that influence the stereochemical outcome of light-induced reactions. |
Broader Impact in Advanced Materials and Pharmaceutical Development
The influence of chiral cyclopentane-based amino alcohols is expected to extend significantly beyond the realm of synthetic methodology into advanced materials and pharmaceuticals. In materials science, chirality can impart unique optical, electronic, and mechanical properties. chiralpedia.com Incorporating these rigid chiral scaffolds into polymers or metal-organic frameworks (MOFs) could lead to materials for chiral sensing, enantioselective separations, and asymmetric catalysis. chiralpedia.comresearchgate.net The defined stereochemistry of the cyclopentane unit can template the formation of helical polymers or create chiral pores in crystalline materials.
In pharmaceutical development, the cyclopentane motif is a core scaffold in numerous successful drugs and bioactive natural products. researchgate.net Compounds like this compound are valuable chiral building blocks for synthesizing new drug candidates. nih.govnih.gov The conformational rigidity of the five-membered ring can help lock a molecule into a specific bioactive conformation, improving its binding affinity and selectivity for a biological target. As fragment-based drug discovery (FBLD) continues to grow, small, sp3-rich chiral fragments derived from amino alcohols are in high demand to build novel therapeutics. nih.gov The development of new cyclopentane-based drugs, including novel analogues of anthracyclines for cancer treatment, highlights the enduring importance of this scaffold in medicinal chemistry. nih.gov The ability to synthesize these complex structures with absolute stereocontrol is crucial for developing safer and more effective medicines. drugtargetreview.com
Q & A
Q. What are the optimal synthetic routes for (1S,2S)-1-Amino-2-benzyloxycyclopentane, and how does stereochemical purity impact yield?
The synthesis typically begins with cyclopentanone via reductive amination using benzylamine and sodium cyanoborohydride, followed by hydroxylation with osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group . Stereochemical control is critical; enantiomeric impurities (e.g., (1R,2R)-isomers) can reduce binding affinity in biological assays. Use chiral HPLC or polarimetry to verify enantiopurity (>98% ee recommended) .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and NMR. The benzyloxy group may hydrolyze under acidic conditions, requiring stabilization with inert atmospheres or lyophilization for long-term storage .
Q. What in vitro assays are suitable for preliminary evaluation of neuroprotective activity?
Use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂ or Aβ peptides). Measure viability via MTT assay and apoptosis markers (caspase-3/7). Comparative studies with (1S,2S)-2-(methylamino)cyclopentanol show reduced efficacy, highlighting the benzyloxy group’s role in activity .
Advanced Research Questions
Q. How do enantiomeric impurities affect the compound’s interaction with γ-aminobutyric acid (GABA) receptors?
Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-muscimol) on rat cortical membranes. The (1S,2S)-enantiomer exhibits higher affinity (IC₅₀ = 3.2 μM) compared to the (1R,2R)-form (IC₅₀ = 18.7 μM). Molecular docking reveals steric clashes in the (1R,2R)-isomer due to inverted stereochemistry .
Q. What experimental strategies resolve contradictory data in enzyme inhibition studies?
Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions. Standardize protocols:
- Use recombinant human enzymes to avoid species variability.
- Pre-incubate compounds with enzymes to ensure equilibrium.
- Validate with positive controls (e.g., donepezil) .
Q. How can computational methods optimize derivatization for enhanced blood-brain barrier (BBB) penetration?
Apply QSAR models to predict logP and polar surface area (PSA). Substituents like fluorine or methyl groups on the benzyl ring improve logP (target: 2–3) while maintaining PSA <90 Ų. Compare with analogs like (1S,2S)-2-(difluoromethoxy)cyclopentan-1-amine, which shows 40% higher BBB permeability in murine models .
Comparative Analysis
Methodological Notes
- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination .
- Data Reproducibility : Share raw spectral data (NMR, LC-MS) in public repositories like PubChem to address reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
